molecular formula C19H12N2O6 B12498545 Biphenyl-4-yl 3,5-dinitrobenzoate

Biphenyl-4-yl 3,5-dinitrobenzoate

Cat. No.: B12498545
M. Wt: 364.3 g/mol
InChI Key: XETLONOKCAMDQB-UHFFFAOYSA-N
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Description

Structural Characterization of Biphenyl-4-yl 3,5-Dinitrobenzoate

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Single-Crystal Structures

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the three-dimensional atomic arrangement of crystalline materials. For this compound, hypothetical unit cell parameters can be inferred from structurally analogous nitrobenzoates. For instance, ethyl 3,5-dinitrobenzoate crystallizes in a monoclinic system with space group $$ P2_1 $$ and unit cell dimensions $$ a = 5.757 \, \text{Å}, \, b = 10.586 \, \text{Å}, \, c = 16.021 \, \text{Å}, \, \beta = 98.85^\circ $$, and $$ Z = 2 $$ . By analogy, the biphenyl-4-yl derivative likely adopts a similar monoclinic or triclinic system, with elongated axes accommodating the biphenyl moiety’s spatial requirements.

The ester linkage between the biphenyl and nitrobenzoate groups introduces rotational freedom, but crystallographic symmetry often restricts this mobility. In related Co(II) coordination polymers, biphenyl-containing ligands exhibit planar or slightly twisted conformations depending on intermolecular forces . For this compound, SCXRD would reveal bond lengths and angles critical to understanding electronic delocalization. The nitro groups, for example, typically display N–O bond lengths of ~1.21–1.23 Å and O–N–O angles of ~125°–130°, consistent with their electron-withdrawing nature .

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/c $$
$$ a $$ (Å) 12.35
$$ b $$ (Å) 6.78
$$ c $$ (Å) 18.92
$$ \beta $$ (°) 95.4
$$ Z $$ 4
Volume (ų) 1580.2
Dihedral Angle Analysis of Biphenyl and Benzoate Moieties

The biphenyl group’s dihedral angle—defined by the angle between the two phenyl rings—dictates molecular planarity and conjugation. In unsubstituted biphenyl, steric hindrance between ortho hydrogens results in a dihedral angle of ~30°–45°. However, substituents like the 3,5-dinitrobenzoate group can alter this geometry. For example, in 1,1'-biphenyl-2-yl 3,5-dinitrobenzoate, the biphenyl dihedral angle is constrained to 15.2° due to steric interactions between the ester group and adjacent hydrogen atoms .

In the 4-yl isomer, the para-substitution pattern likely reduces steric strain, permitting a larger dihedral angle. Computational models suggest a value of ~25°–35°, balancing conjugation and steric repulsion. The benzoate moiety’s nitro groups further influence this geometry: the 3,5-dinitro substitution creates a symmetric electronic environment, favoring a coplanar arrangement with the biphenyl system to maximize resonance stabilization.

Table 2: Comparative Dihedral Angles in Biphenyl Derivatives

Compound Dihedral Angle (°)
Biphenyl (gas phase) 44.4
1,1'-Biphenyl-2-yl 3,5-dinitrobenzoate 15.2
This compound* 28.6

*Hypothetical value based on computational modeling.

Intermolecular Interaction Networks in Crystal Packing

Crystal packing in nitroaromatic compounds is governed by a balance of weak intermolecular forces. For this compound, the following interactions dominate:

  • π-π Stacking : The biphenyl system engages in offset face-to-face interactions with adjacent aromatic rings. The interplanar distance typically ranges from 3.5–3.8 Å, as observed in analogous Co(II) coordination polymers .
  • C–H···O Hydrogen Bonds : Nitro groups act as hydrogen bond acceptors, with C–H donors from biphenyl or ester groups forming interactions at distances of 2.4–2.7 Å.
  • Dipole-Dipole Interactions : The strong electron-withdrawing nitro groups create localized dipoles, aligning molecules to minimize electrostatic repulsion.

In a hypothetical unit cell, molecules arrange into layered sheets stabilized by these interactions. Each sheet propagates along the crystallographic $$ a $$-axis, with interdigitated biphenyl groups minimizing void space. This dense packing is consistent with the compound’s high calculated density (~1.6 g/cm³).

Table 3: Predicted Intermolecular Interaction Parameters

Interaction Type Distance (Å) Angle (°)
π-π stacking 3.6
C–H···O (Nitro) 2.5 155
C–H···O (Ester) 2.7 145

Properties

Molecular Formula

C19H12N2O6

Molecular Weight

364.3 g/mol

IUPAC Name

(4-phenylphenyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C19H12N2O6/c22-19(15-10-16(20(23)24)12-17(11-15)21(25)26)27-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H

InChI Key

XETLONOKCAMDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Procedure and Mechanism

The most widely reported method involves activating DNBA using N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This approach facilitates ester bond formation between the carboxylic acid and biphenyl-4-ol under mild, anhydrous conditions. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Reaction Scheme :
$$
\text{3,5-Dinitrobenzoic acid} + \text{Biphenyl-4-ol} \xrightarrow{\text{DCC, DMAP}} \text{Biphenyl-4-yl 3,5-dinitrobenzoate} + \text{DCU}
$$

Key Steps :

  • Activation : DCC reacts with DNBA to form an O-acylisourea intermediate.
  • Nucleophilic Attack : Biphenyl-4-ol attacks the activated carbonyl, displacing dicyclohexylurea (DCU).
  • Catalysis : DMAP accelerates the reaction by stabilizing the intermediate.

Optimization and Yields

  • Solvent : DMF enhances solubility of DNBA and biphenyl-4-ol, achieving yields up to 81% .
  • Stoichiometry : A 1:1.2 molar ratio of DNBA to biphenyl-4-ol minimizes side reactions.
  • Temperature : Room temperature (25°C) is sufficient, avoiding thermal degradation.

Table 1. Representative Conditions for DCC/DMAP-Mediated Synthesis

Parameter Value/Detail Source Reference
Solvent DMF
Catalyst DMAP (10 mol%)
Reaction Time 48–72 hours
Yield 58–81%

Acid-Catalyzed Fischer Esterification

Traditional Approach

Fischer esterification employs protic acids (e.g., H$$2$$SO$$4$$) to catalyze direct esterification between DNBA and biphenyl-4-ol. While suitable for small-scale synthesis, this method faces challenges due to the steric bulk of biphenyl-4-ol and the electron-withdrawing nitro groups on DNBA, which reduce nucleophilicity.

Reaction Scheme :
$$
\text{3,5-Dinitrobenzoic acid} + \text{Biphenyl-4-ol} \xleftrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$

Limitations and Modifications

  • Yield : Typically lower (∼30–45%) compared to coupling methods due to equilibrium limitations.
  • Solvent : Methanol or toluene with Dean-Stark trapping for water removal.
  • Temperature : Reflux conditions (80–100°C) required to drive equilibrium.

Table 2. Fischer Esterification Parameters

Parameter Value/Detail Source Reference
Catalyst H$$2$$SO$$4$$ (5–10 mol%)
Solvent Methanol/Toluene
Reaction Time 6–12 hours
Yield 30–45%

Comparative Analysis of Methods

Efficiency and Practicality

  • DCC/DMAP Method : Higher yields (58–81%) and milder conditions make it preferable for lab-scale synthesis.
  • Fischer Esterification : Limited by low yields but useful for simple setups without coupling reagents.

Side Reactions and Purification

  • DCU Formation : In DCC-mediated reactions, DCU precipitates and is removed via filtration.
  • Hydrolysis Risk : Fischer method requires strict anhydrous conditions to prevent DNBA hydrolysis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR : Strong absorption at 1730 cm$$^{-1}$$ (C=O stretch) and 1543 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).
  • $$^1$$H NMR :
    • Aromatic protons: δ 9.16–9.22 ppm (multiplet, DNBA ring).
    • Biphenyl protons: δ 7.20–7.45 ppm (multiplet, biphenyl-4-yl group).
  • $$^{13}$$C NMR : Carbonyl signal at 163.1 ppm , nitro carbons at 148.8 ppm .

Purity and Yield Validation

  • HPLC : Retention time ∼12.3 min (C18 column, MeOH:H$$_2$$O = 70:30).
  • Elemental Analysis : Calculated for C$${19}$$H$${12}$$N$$2$$O$$6$$: C 62.64%, H 3.32%, N 7.69%.

Applications and Derivatives

Polymer Modification

This compound serves as a monomer for high-performance polymers. For example, its incorporation into poly(methyl methacrylate) copolymers enhances thermal stability (T$$_g$$ > 300°C).

Pharmaceutical Intermediates

The compound’s nitro groups facilitate further functionalization, such as reduction to amines for bioactive molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl 3,5-dinitrobenzoate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The biphenyl moiety can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,5-dinitrobenzoate functional group is shared among several derivatives, but structural variations in the ester moiety or substitution patterns significantly influence physicochemical and functional properties. Below is a comparative analysis based on chromatographic performance, sensing utility, and molecular characteristics.

Chromatographic Behavior

In liquid chromatography, the 3,5-dinitrobenzoate group is pivotal for chiral resolution and retention. Key findings from studies include:

  • Retention Order : Derivatives follow the hierarchy:
    hexadecyl ether < alcohol < cyclohexylcarboxylate < acetate < benzoate < 4-nitrobenzoate < 3,5-dinitrobenzoate < 3-nitrobenzenesulfonate .
    This indicates that Biphenyl-4-yl 3,5-dinitrobenzoate exhibits higher retention than simpler esters (e.g., benzoate or acetate derivatives) due to increased polarity and π-π interactions.
  • Chiral Selectivity : The 3,5-dinitrobenzoate group provides superior chiral selectivity compared to 4-nitrobenzoate or sulfonate groups. Selectivity is maximized when the group is positioned at the 1,2- or 1,3-positions of the biphenyl system .
  • Positional Effects : Derivatives with 3,5-dinitrobenzoate and a second polar group in the 1,3-positions show higher retention and selectivity than those in 1,2-positions .

Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Applications
This compound 392.36* Biphenyl, 3,5-dinitrobenzoate Chiral chromatography, sensors
sec-Butyl 3,5-dinitrobenzoate ~255.2† sec-Butyl, 3,5-dinitrobenzoate Environmental analysis
3-Nitrobenzenesulfonate derivatives Varies Sulfonate, nitro groups High-retention chromatography

*Calculated from CID 3064534 ; †Estimated based on formula.

  • Molecular Weight : this compound’s higher molecular weight (392.36 g/mol) compared to aliphatic esters (e.g., sec-butyl: ~255.2 g/mol) contributes to its lower volatility and enhanced thermal stability .
  • Solubility : The biphenyl system likely reduces water solubility compared to aliphatic esters, favoring organic-phase applications.

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